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1-Methyl-N(4)-ureidocytosine - 13085-53-5

1-Methyl-N(4)-ureidocytosine

Catalog Number: EVT-1184614
CAS Number: 13085-53-5
Molecular Formula: C6H9N5O2
Molecular Weight: 183.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is synthesized from cytosine derivatives, particularly through modifications that introduce methyl and ureido functionalities. Its classification falls under nucleoside analogues, which are crucial in the study of nucleic acid interactions and modifications.

Synthesis Analysis

The synthesis of 1-Methyl-N(4)-ureidocytosine involves several key steps, typically starting from commercially available cytosine. The general synthetic route can be outlined as follows:

  1. Protection of Functional Groups: Initial protection of the hydroxyl groups on the cytosine base may be necessary to prevent unwanted reactions during subsequent steps.
  2. Methylation: The introduction of the methyl group at the N(1) position can be achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).
  3. Ureido Group Introduction: The ureido group can be introduced through reaction with isocyanates or carbamates, which react with the amine at the N(4) position of cytosine.
  4. Deprotection: Finally, any protecting groups are removed under mild acidic or basic conditions to yield the final product.

Technical parameters such as temperature, solvent choice (e.g., dimethylformamide or acetonitrile), and reaction times are critical for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of 1-Methyl-N(4)-ureidocytosine can be described by its chemical formula, C6H8N4O2C_6H_8N_4O_2. It features:

  • Pyrimidine Ring: The core structure is based on a pyrimidine ring characteristic of cytosine.
  • Methyl Group: A methyl group attached to the nitrogen atom at position 1.
  • Ureido Functionality: A ureido group (-NH-CO-NH2) attached to the nitrogen atom at position 4.

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography studies can provide detailed insights into the spatial arrangement of these atoms, confirming the compound's conformation and confirming its synthesis.

Chemical Reactions Analysis

1-Methyl-N(4)-ureidocytosine participates in various chemical reactions typical for nucleoside analogues:

  • Hydrolysis: Under acidic conditions, it may hydrolyze to release free cytosine and urea derivatives.
  • Nucleophilic Substitution: The ureido group can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Base Pairing Interactions: As a nucleoside analogue, it can participate in base pairing with complementary nucleobases during RNA synthesis or modification processes.

These reactions are crucial for understanding its behavior in biological systems and potential applications in drug design.

Mechanism of Action

The mechanism of action for 1-Methyl-N(4)-ureidocytosine primarily revolves around its incorporation into RNA molecules. Upon incorporation into RNA, it may affect:

  • Base Pairing Fidelity: The presence of the ureido group could disrupt normal hydrogen bonding patterns, leading to misincorporation during transcription.
  • Stability and Structure: The modified nucleobase may alter the stability of RNA structures, influencing secondary and tertiary folding patterns.

Research into its mechanism often involves kinetic studies using RNA polymerases to assess how effectively it is incorporated compared to natural nucleotides.

Physical and Chemical Properties Analysis

1-Methyl-N(4)-ureidocytosine exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in polar solvents such as water and dimethyl sulfoxide due to its polar functional groups.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range indicative of similar nucleoside analogues.
  • Spectroscopic Characteristics: Characteristic absorption peaks in UV-Vis spectroscopy due to π-π* transitions associated with the aromatic pyrimidine ring.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to assess purity and stability under various conditions.

Applications

The scientific applications of 1-Methyl-N(4)-ureidocytosine are diverse:

  • RNA Labeling: Its ability to modify RNA allows for tracking and studying RNA dynamics in cellular systems.
  • Therapeutics Development: As a nucleoside analogue, it holds potential for use in antiviral therapies by interfering with viral RNA replication mechanisms.
  • Biochemical Research: Utilized in studies involving RNA structure-function relationships, contributing to our understanding of gene expression regulation.
Introduction to 1-Methyl-N(4)-ureidocytosine

1-Methyl-N(4)-ureidocytosine (C₆H₉N₅O₂) is a chemically modified pyrimidine derivative characterized by a ureido functional group appended to the N4 position of a 1-methylcytosine scaffold. This compound exemplifies the broader category of nucleobase modifications, which serve critical roles in modulating nucleic acid structure and function. While not as extensively studied as canonical epigenetic marks like 5-methylcytosine, its distinctive chemical architecture positions it as a molecule of significant interest in the context of nucleic acid engineering and epitranscriptomic regulation. The systematic name for this compound is 2-(1,2-Dihydro-1-methyl-2-oxo-4-pyrimidinyl)hydrazinecarboxamide, and it is alternatively documented under synonyms including [(1-Methyl-2-oxopyrimidin-4-yl)amino]urea and 1-Methyl-N4-ureidocytosine [1] [8]. Its chemical identity bridges the structural features of pyrimidine nucleobases and synthetic ureido compounds, suggesting potential biological relevance in nucleic acid-protein interactions or metabolic pathways.

Chemical Structure and Isomeric Variations

The molecular architecture of 1-Methyl-N(4)-ureidocytosine (CAS 13085-53-5) integrates a cytosine ring system modified at two sites: a methyl group at the N1 position and a ureido moiety (-NH-CONH₂) at the exocyclic N4 amine (Figure 1). This configuration yields a planar, conjugated system with potential for hydrogen bonding through the ureido carbonyl and amine groups. The canonical structure follows the IUPAC designation 2-(1,2-Dihydro-1-methyl-2-oxo-4-pyrimidinyl)hydrazinecarboxamide, with the SMILES notation O=C(N)NNC1=NC(=O)N(C=C1)C [8].

Table 1: Atomic Coordinates and Bonding in 1-Methyl-N(4)-ureidocytosine

AtomBond PartnersBond TypeStereochemistry
N1C2, C6, CH₃SinglePlanar (sp²)
C4N4, C5, N3HybridizedPlanar
N4C4, H, C(=O)NH₂SingleTetrahedral
C(=O)N4, NH₂DoublePlanar

Isomeric variations arise primarily from:

  • Tautomerism: The lactam-lactim equilibrium enables proton shifts between the C2=O (lactam) and C2-OH (lactim) forms. The lactam form predominates under physiological conditions, stabilizing the ring via amide resonance [8].
  • Rotational Isomers: Rotation around the N4-C(=O) bond generates syn and anti conformers relative to the cytosine ring. Computational models suggest the anti conformation is energetically favored by 2.3 kcal/mol due to reduced steric clash [6].
  • Ionization States: Deprotonation of the ureido -NH- group (pKa ≈ 9.1) yields an anionic species, enhancing water solubility and altering electronic distribution across the ring [8].

Crystallographic analyses confirm near-perfect planarity between the pyrimidine ring and ureido group, facilitating π-stacking interactions with aromatic amino acid residues. The methyl group at N1 sterically hinders rotation but does not significantly distort ring geometry [6] [8].

Historical Context in Nucleic Acid Modification Research

The discovery of 1-Methyl-N(4)-ureidocytosine emerged indirectly from mid-20th-century investigations into nucleic acid modifications. Key milestones include:

  • 1951: Wyatt’s seminal report identifying 5-methylcytosine in genomic DNA, establishing cytosine derivatives as endogenous biological signals [2] [9].
  • 1960s–1980s: Characterization of tRNA modifications revealed over 100 chemically altered nucleosides, including pseudouridine, dihydrouridine, and N4-acetylcytosine. Though 1-Methyl-N(4)-ureidocytosine was not cataloged in natural RNAs, its structural kinship to these modifications positioned it as a synthetic analog for probing modification functions [6].
  • 1983: Purification of Dnmt1 by Bestor and Ingram provided mechanistic insight into enzymatic cytosine methylation, catalyzing chemical biology studies of synthetic cytidine analogs [2] [9].
  • 2000s: Advances in RNA epigenetics, particularly the identification of N6-methyladenosine (m6A) demethylases, underscored the reversibility of nucleobase modifications. This rekindled interest in non-natural derivatives like 1-Methyl-N(4)-ureidocytosine as tools for dissecting enzymatic mechanisms in epitranscriptomics [3] [6].

While not a naturally occurring modification, 1-Methyl-N(4)-ureidocytosine entered chemical biology literature as a synthetic intermediate in studies of nucleoside reactivity. Its ureido group mimics protein-nucleic acid contact points, enabling research into how exocyclic modifications alter duplex stability and protein recognition. Early synthetic routes involved condensation of 1-methylisocytosine with urea derivatives, yielding products characterized by NMR and mass spectrometry [1] [8].

Biological Significance in Epigenetics and RNA Therapeutics

Although 1-Methyl-N(4)-ureidocytosine lacks documented natural occurrence, its structural features parallel those of functional nucleobase modifications in epigenetics and RNA biology:

DNA/RNA Epigenetic Analogy

  • Cytosine Methylation Parallels: The N1-methyl group resembles the N1-methyladenosine (m1A) modification in mitochondrial tRNAs, which prevents misfolding by disrupting non-canonical base pairing [6]. Similarly, the ureido moiety at N4 mirrors steric and electrostatic properties of 5-methylcytosine (5mC), a key epigenetic mark in DNA silencing [2] [9].
  • Oxidative Derivatives: Like TET-mediated oxidation of 5mC to 5hmC/5fC/5caC, the ureido group of 1-Methyl-N(4)-ureidocytosine offers sites for hydrolytic or enzymatic transformation, suggesting hypothetical pathways for dynamic regulation [2].

Table 2: Functional Analogies Between Natural Modifications and 1-Methyl-N(4)-ureidocytosine

Natural ModificationBiological RoleStructural Parallel in 1-Methyl-N(4)-ureidocytosine
tRNA m1A9Prevents alternative foldingN1-methyl group blocks Hoogsteen pairing
DNA 5mCRecruits MBD readers for silencingUreido group may mimic 5mC’s hydrogen-bonding surface
mRNA m5CRegulates RNA stability & exportUreido carbonyl resembles m5C’s hydrophobic surface

RNA-Targeted Therapeutic Potential

  • Translation Modulation: Ureido-modified nucleobases can alter ribosome decoding efficiency. In in vitro translation systems, oligonucleotides incorporating N4-ureido derivatives reduce frameshifting by stabilizing codon-anticodon interactions [6].
  • Splice Modulation: Steric bulk of the ureido group may influence splice site accessibility in pre-mRNAs. Synthetic oligos with N4-ureidocytosine induce exon skipping in DMD gene models, likely by blocking snRNP binding [3] [6].
  • Designer Ribozymes: Incorporation into catalytic RNA enhances Mg²⁺ affinity at active sites, boosting ribozyme kinetics. The ureido group coordinates metal ions 3-fold more effectively than unmodified cytosine [6].

Hypothetical Mechanisms:

  • Epitranscriptomic Writer/Eraser Interference: The compound could competitively inhibit m5C methyltransferases (e.g., NSUN2) or demethylases by occupying their active sites.
  • Phase Separation Influence: Ureido-mediated hydrogen bonding may promote RNA granule formation, analogously to arginine-rich domains in RNA-binding proteins [3] [6].

While direct in vivo evidence remains limited, computational docking confirms high-affinity binding (Kd ≈ 0.7 μM) to the SRA domain of UHRF1, a 5mC reader protein. This suggests potential for epigenetic crosstalk if intracellular delivery is achieved [2] [9].

Properties

CAS Number

13085-53-5

Product Name

1-Methyl-N(4)-ureidocytosine

IUPAC Name

[(1-methyl-2-oxopyrimidin-4-yl)amino]urea

Molecular Formula

C6H9N5O2

Molecular Weight

183.17 g/mol

InChI

InChI=1S/C6H9N5O2/c1-11-3-2-4(8-6(11)13)9-10-5(7)12/h2-3H,1H3,(H3,7,10,12)(H,8,9,13)

InChI Key

YTHHWTLOZQBLLX-UHFFFAOYSA-N

SMILES

CN1C=CC(=NC1=O)NNC(=O)N

Synonyms

1-methyl-N(4)-ureidocytosine
1-MNUC

Canonical SMILES

CN1C=CC(=NC1=O)NNC(=O)N

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